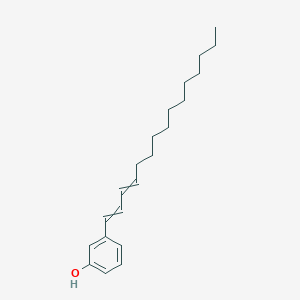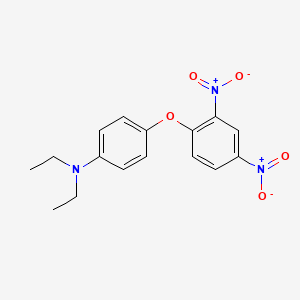![molecular formula C18H23NS2 B14653401 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine CAS No. 52785-92-9](/img/structure/B14653401.png)
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is an organic compound characterized by the presence of benzylsulfanyl groups attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine typically involves the reaction of benzyl mercaptan with an appropriate ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethanamine derivatives without benzylsulfanyl groups.
Substitution: Various substituted ethanamine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)ethylpyridine
- 2-(benzylsulfanyl)benzothiazole
Uniqueness
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is unique due to its dual benzylsulfanyl groups attached to an ethanamine backbone. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of two benzylsulfanyl groups allows for more versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
52785-92-9 |
|---|---|
Formule moléculaire |
C18H23NS2 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-(2-benzylsulfanylethyl)ethanamine |
InChI |
InChI=1S/C18H23NS2/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clé InChI |
FMFUWFYPONWFSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCCNCCSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

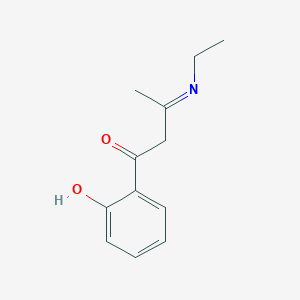
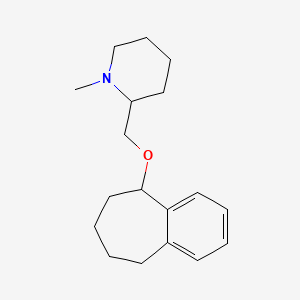
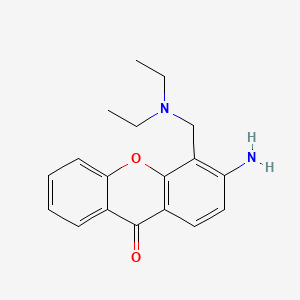
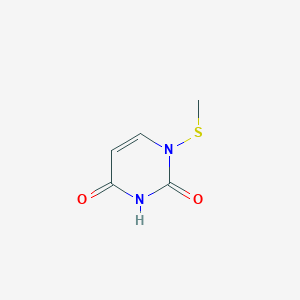
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
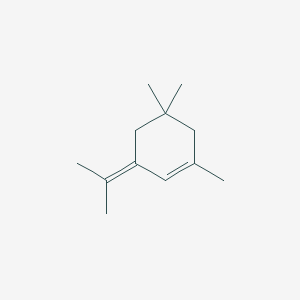
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)
